molecular formula C9H8ClF3N2O2 B3199381 3-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]amino}propanoic acid CAS No. 1016839-74-9

3-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]amino}propanoic acid

Cat. No.: B3199381
CAS No.: 1016839-74-9
M. Wt: 268.62 g/mol
InChI Key: NFAWCGNEVAXAQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]amino}propanoic acid” is a compound that contains a trifluoromethyl group (-CF3), which is a key structural motif in active agrochemical and pharmaceutical ingredients . The trifluoromethyl group is known to exhibit numerous pharmacological activities .


Synthesis Analysis

The synthesis of trifluoromethylpyridine (TFMP) derivatives, such as “this compound”, is typically achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine, and the other relies on the assembly of pyridine from a trifluoromethyl-containing building block .


Molecular Structure Analysis

The molecular structure of “this compound” includes a pyridine ring with a trifluoromethyl group and a chlorine atom attached to it. This structure is connected to a propanoic acid group through an amino linkage .

Scientific Research Applications

1. Functionalization and Metalation

  • Functionalization of Pyridines : The compound has been used in the regioexhaustive functionalization of chloro-, bromo-, and iodo(trifluoromethyl)pyridines. This process involves converting pyridines like 3-chloro-2-(trifluoromethyl)pyridine into various carboxylic acids through selective deprotonation and carboxylation (Cottet et al., 2004).

2. Synthesis of Heterocyclic Compounds

  • Synthesis of Pyrido[2,3-d]pyrimidines : The compound has been used in the synthesis of pyrido[2,3-d]pyrimidines, amides, and benzoxazolylethylpyrimidine through condensation with aromatic amines in polyphosphoric acid, depending on the reactant structure (Harutyunyan et al., 2015).

3. Development of Organosilicon Copolymers

  • Organosilicon Copolymers Synthesis : 2-{[3-(Triethoxysilyl)propyl]amino}pyridine, a derivative, is synthesized by condensation and leads to cross-linked organosilicon copolymer formation. These copolymers have shown potential in the field of anionite properties concerning anionic chlorocomplexes of various metals (Belousova et al., 2001).

4. Pharmaceutical Compound Synthesis

  • Synthesis of Anticancer Agents : The compound has been used in the synthesis of potential anticancer agents, specifically in the formation of pyrido[4,3-b][1,4]oxazines and pyrido[4,3-b][1,4]thiazines, which have been evaluated for their effects on cell proliferation and survival in cancer models (Temple et al., 1983).

5. Inorganic Chemistry and Coordination Compounds

  • Manipulation in Coordination Compounds : The compound has been employed in the direct coupling of alcohols and amines to a 3-(pyridin-3-yl)propanoic acid ligand coordinated to platinum, creating a family of trans-Pt(II) compounds. This has implications for the development of anticancer agents (Cabrera et al., 2019).

Future Directions

Trifluoromethylpyridine (TFMP) derivatives, such as “3-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]amino}propanoic acid”, have gained significant attention in the agrochemical and pharmaceutical industries. It is expected that many novel applications of TFMP will be discovered in the future .

Properties

IUPAC Name

3-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClF3N2O2/c10-6-3-5(9(11,12)13)4-15-8(6)14-2-1-7(16)17/h3-4H,1-2H2,(H,14,15)(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFAWCGNEVAXAQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1Cl)NCCC(=O)O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClF3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]amino}propanoic acid
Reactant of Route 2
Reactant of Route 2
3-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]amino}propanoic acid
Reactant of Route 3
Reactant of Route 3
3-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]amino}propanoic acid
Reactant of Route 4
Reactant of Route 4
3-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]amino}propanoic acid
Reactant of Route 5
Reactant of Route 5
3-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]amino}propanoic acid
Reactant of Route 6
Reactant of Route 6
3-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]amino}propanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.